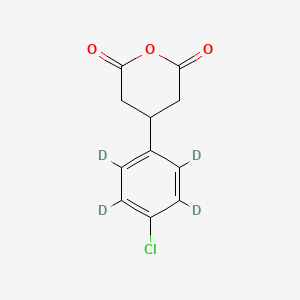

3-(4-Chlorophenyl)glutaric-d4 Anhydride

Übersicht

Beschreibung

3-(4-Chlorophenyl)glutaric-d4 Anhydride is a deuterated form of 3-(4-Chlorophenyl)glutaric Anhydride. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling in this compound makes it particularly useful for studies involving metabolic pathways and reaction mechanisms.

Wirkmechanismus

Target of Action

The primary target of 3-(4-Chlorophenyl)glutaric-d4 Anhydride is the GABA-B receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission .

Mode of Action

This compound acts as an agonist at the GABA-B receptor . This means it binds to the receptor and activates it, leading to an increase in the receptor’s function .

Biochemical Pathways

Upon activation of the GABA-B receptor, there is an increase in the conductance of potassium ions, which leads to hyperpolarization of the neuron . This makes it more difficult for the neuron to fire, thereby reducing neuronal excitability .

Pharmacokinetics

It is known to be soluble in chloroform , which suggests that it may have good lipid solubility and thus could potentially cross the blood-brain barrier.

Result of Action

The activation of the GABA-B receptor by this compound leads to a decrease in neuronal excitability . This can result in muscle relaxation, making it potentially useful in the treatment of conditions such as spasticity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)glutaric-d4 Anhydride typically involves the reaction of 3-(4-Chlorophenyl)glutaric acid with a deuterating agent to replace the hydrogen atoms with deuterium. This is followed by cyclization to form the anhydride. The reaction conditions often require a solvent such as chloroform and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)glutaric-d4 Anhydride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)glutaric-d4 Anhydride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.

Biology: Employed in metabolic studies to trace the pathways and mechanisms of biological processes.

Medicine: Utilized in the synthesis of pharmaceutical compounds and in drug metabolism studies.

Industry: Applied in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Chlorophenyl)glutaric Anhydride: The non-deuterated form of the compound.

3-(4-Chlorophenyl)glutaric Acid: The precursor to the anhydride form.

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione: A related compound with a similar structure.

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)glutaric-d4 Anhydride lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in metabolic studies and reaction mechanisms, making it a valuable tool in scientific research.

Biologische Aktivität

3-(4-Chlorophenyl)glutaric-d4 anhydride, a derivative of glutaric anhydride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H9ClO3

- Molecular Weight : 224.64 g/mol

- CAS Number : 53911-68-5

- Structure : The compound features a chlorophenyl group attached to a glutaric anhydride moiety, which is crucial for its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

- Cytokine Modulation : It may influence the synthesis and activity of pro-inflammatory cytokines, thereby playing a role in inflammatory responses.

- Cellular Interaction : The compound's structure allows it to interact with cellular membranes and proteins, potentially altering cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antibacterial Activity

Studies have shown that derivatives with similar structures possess antibacterial properties. For instance, compounds containing the chlorophenyl group have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) : Inhibiting AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases.

- Urease : Compounds that inhibit urease can be useful in treating infections caused by urease-producing bacteria.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Case Studies

- Anti-inflammatory Effects : In a laboratory setting, compounds similar to this compound were found to reduce inflammation markers in cell cultures exposed to pro-inflammatory stimuli.

- Metabolic Pathway Analysis : Research utilizing stable isotope labeling has traced the metabolic pathways affected by this compound, revealing its role in amino acid metabolism and energy production.

Eigenschaften

IUPAC Name |

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZRLOJECISNAO-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2CC(=O)OC(=O)C2)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675754 | |

| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189700-43-3 | |

| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.